molecular formula C7H14ClNO3 B1471087 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride CAS No. 1796909-80-2

5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B1471087
CAS No.: 1796909-80-2
M. Wt: 195.64 g/mol
InChI Key: XEPCYVMPOUDEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride” is likely a derivative of morpholine, which is a common heterocyclic amine. The “5,5-dimethyl” indicates that there are two methyl groups attached to the 5th carbon atom of the morpholine ring. The “3-carboxylic acid” suggests the presence of a carboxylic acid functional group on the 3rd carbon atom of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the morpholine ring, which is a six-membered ring containing four carbon atoms and one nitrogen atom. The presence of the carboxylic acid group would introduce polarity to the molecule, and the methyl groups would add some steric bulk .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid group would likely make the compound acidic and polar, and the methyl groups would increase its hydrophobicity .

Scientific Research Applications

Carboxylic Acid Derivatives in Medicinal Chemistry

Carboxylic acid derivatives, including those structurally related to "5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride," have been extensively studied for their potential in medicinal chemistry. For instance, phosphonic acid derivatives are known for their wide range of applications, from bioactive properties and bone targeting to the design of supramolecular or hybrid materials. They are utilized in drug design, medical imaging, and as phosphoantigens due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties (Sevrain et al., 2017).

Environmental and Industrial Applications

Carboxylic acids and their derivatives play a crucial role in environmental science, particularly in the treatment of organic pollutants through oxidoreductive enzymes. Enzymatic approaches, utilizing enzymes like laccases and peroxidases in the presence of redox mediators, have shown promising results in degrading recalcitrant compounds found in industrial wastewater (Husain & Husain, 2007).

Biochemical Research

In biochemical research, understanding the inhibition effects of organophosphorus toxicants on serine hydrolases is critical. Organophosphorus compounds, which could structurally relate to carboxylic acid derivatives like "this compound," have been studied for their inhibition of various serine hydrolases beyond acetylcholinesterase, revealing a complex network of potential toxicological targets (Casida & Quistad, 2005).

Material Science

In material science, acid-activated clays, obtained through the chemical treatment of clays with acids, show enhanced surface properties suitable for novel applications. This process, relevant to the broader context of carboxylic acid applications, underscores the importance of chemical modifications in developing materials with new behaviors and uses (Komadel, 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without more information, it’s difficult to speculate on the potential mechanisms of action for this compound .

Properties

IUPAC Name

5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(2)4-11-3-5(8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPCYVMPOUDEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(N1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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